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molecular formula C19H25NOSi B8381964 3-(Tert-butyldiphenylsilyloxy)azetidine

3-(Tert-butyldiphenylsilyloxy)azetidine

Cat. No. B8381964
M. Wt: 311.5 g/mol
InChI Key: POIWVOJVDXVTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

A stirred solution of 1-benzhydryl-3-(tert-butyl-diphenyl-silanyloxy)-azetidine (162a) (4.0 g, 8.4 mmol) in DCE (60 ml) at room temperature is treated with 1-chloroethylchloroformate (1.2 ml, 10.9 mmol) and the reaction mixture is heated to 80° C. After 2 hours, the solvent is removed in vacuo and the residue is dissolved in methanol (60 ml) and heated to reflux. After 1 h the reaction mixture is poured into water (250 ml), acidified with hydrochloric acid (1M solution) and washed with EtOAc (3×75 ml). The aqueous solution is basified with saturated sodium bicarbonate solution and extracted with EtOAc (3×75 ml). The combined organic layers are washed with water (2×50 ml), brine (50 ml), dried over MgSO4. The solvent is removed in vacuo to yield the titled compound.
Name
1-benzhydryl-3-(tert-butyl-diphenyl-silanyloxy)-azetidine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][Si:19]([C:32]([CH3:35])([CH3:34])[CH3:33])([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCCl>[C:32]([Si:19]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[O:18][CH:16]1[CH2:15][NH:14][CH2:17]1)([CH3:35])([CH3:33])[CH3:34]

Inputs

Step One
Name
1-benzhydryl-3-(tert-butyl-diphenyl-silanyloxy)-azetidine
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methanol (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
After 1 h the reaction mixture is poured into water (250 ml)
Duration
1 h
WASH
Type
WASH
Details
washed with EtOAc (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×75 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×50 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1CNC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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